N-cyclohexylcycloheptanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-cyclohexylcycloheptanamine |
InChI |
InChI=1S/C13H25N/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13/h12-14H,1-11H2 |
InChI Key |
WQVPLXCNNSSPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Cyclohexylcycloheptanamine
Strategic Design of N-Cyclohexylcycloheptanamine Synthesis
The construction of the C-N bond linking the cyclohexyl and cycloheptyl moieties is the central challenge in synthesizing this compound. Strategic design involves selecting the most efficient and controllable reactions to form this bond.
The most prominent and versatile method for synthesizing this compound is reductive amination. stackexchange.comwikipedia.org This strategy involves the reaction of a carbonyl compound with a primary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target secondary amine. stackexchange.comyoutube.com This approach avoids the common problem of over-alkylation that can occur with direct alkylation methods using alkyl halides. stackexchange.com
Two primary reductive amination pathways exist for the synthesis of this compound:
Pathway A: Reaction of cycloheptanone (B156872) with cyclohexylamine (B46788).
Pathway B: Reaction of cyclohexanone (B45756) with cycloheptylamine (B1194755).
Both pathways converge on the same this compound product. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent dehydration under weakly acidic conditions yields a key iminium ion, which is the species that undergoes reduction. youtube.comyoutube.com
A variety of reducing agents can be employed for this transformation, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent, often favored because it does not readily reduce the starting aldehyde or ketone. stackexchange.comharvard.edu Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium on carbon (Pd/C). wikipedia.orgharvard.edu
An alternative to classical reductive amination is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This process uses a catalyst, often a transition metal complex, to temporarily abstract hydrogen from an alcohol, oxidizing it in situ to a carbonyl compound. This carbonyl then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen held by the catalyst. nih.gov For this compound, this could involve reacting cyclohexylamine with cycloheptanol (B1583049) in the presence of an appropriate catalyst.
The parent this compound molecule is achiral. However, stereochemical considerations become critical if substituted derivatives of the cyclohexyl or cycloheptyl rings are used as starting materials. For instance, the reaction of a chiral, substituted cyclohexanone with cycloheptylamine would lead to the formation of diastereomeric products.
The stereochemical outcome is determined during the reduction of the intermediate iminium ion. The hydride or hydrogen atom can approach the planar iminium ion from two different faces (re or si face), leading to different stereoisomers. The steric hindrance posed by the existing substituents on the rings will typically direct the incoming reductant to the less hindered face, a principle known as substrate-controlled stereoselectivity.
For more precise control, especially in the synthesis of a single enantiomer from a prochiral starting material, chiral auxiliaries, chiral reagents, or asymmetric catalysis can be employed. The use of a chiral catalyst, for example, can create a chiral environment around the iminium ion, favoring attack from one face over the other and leading to an excess of one enantiomer. While detailed studies on this compound are not prevalent, the principles of asymmetric synthesis are directly applicable to its substituted derivatives. researchgate.net
Catalytic Approaches in the Synthesis of this compound
Catalysis offers greener, more efficient, and highly selective pathways for amine synthesis. wikipedia.org Both homogeneous and heterogeneous catalysts, as well as organocatalysts, can be applied to the formation and derivatization of this compound.
Homogeneous catalysts are soluble in the reaction medium, often leading to high activity and selectivity under mild conditions. For N-alkylation reactions, transition-metal complexes are widely used. noaa.gov The "borrowing hydrogen" reaction is a prime example where homogeneous catalysts excel. Defined manganese pincer complexes have been shown to effectively catalyze the N-alkylation of amines with alcohols, generating water as the only byproduct. nih.gov Similarly, ruthenium complexes are efficient for the reductive amination of carbonyl compounds. organic-chemistry.org
Below is a representative table of homogeneous catalysts used in analogous N-alkylation reactions.
| Catalyst System | Alkylating Agent | Amine | Conditions | Yield |
| [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Aldehyde | Aniline | Toluene, RT | Good |
| Manganese Pincer Complex | Benzyl Alcohol | Aniline | Toluene, 110°C | 99% |
| Cp*Ir Complex | Ketone | Ammonium (B1175870) Formate | Dioxane, 80°C | High |
This table presents data from analogous systems to illustrate the utility of homogeneous catalysts for the synthesis of secondary amines.
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is ease of separation and recyclability. For the synthesis of this compound via reductive amination, catalytic hydrogenation is a robust method. wikipedia.org
Palladium on carbon (Pd/C) is a classic and versatile heterogeneous catalyst for this purpose, where hydrogen gas is used as the terminal reductant. wikipedia.orgchemrxiv.org Other non-noble metal catalysts have been developed for this transformation, including nitrogen-doped carbon-embedded cobalt (Co@CN) catalysts, which show excellent activity for the one-pot synthesis of secondary amines. acs.org Nickel nanoparticles have also been demonstrated to catalyze reductive amination via transfer hydrogenation using isopropanol (B130326) as the hydrogen source. organic-chemistry.org
The table below compares different heterogeneous catalysts in representative reductive amination reactions.
| Catalyst | Reductant | Substrates | Conditions | Yield |
| 10% Pd/C | H₂ (1 atm) | Benzaldehyde, Aniline | Ethanol, 60°C | 95% |
| Co@CN | Formic Acid | Carbonyl, Nitro Compound | 140°C | 94% |
| Nickel Nanoparticles | Isopropanol | Aldehyde, Aniline | 76°C | 90-98% |
This table showcases data from analogous reactions to highlight the performance of various heterogeneous catalysts in secondary amine synthesis.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mpg.de While direct organocatalytic synthesis of this compound is less common, these methods are highly valuable for its subsequent modification or "derivatization."
A key application is in the kinetic resolution of racemic secondary amines, a process that modifies one enantiomer of a chiral amine faster than the other. This is a powerful tool for obtaining enantiomerically enriched compounds. For example, a kinetic resolution of a chiral this compound derivative could be achieved via enantioselective acylation. This has been demonstrated using an achiral N-heterocyclic carbene (NHC) catalyst in concert with a chiral hydroxamic acid cocatalyst. nih.govacs.orgacs.org This dual catalytic system facilitates an enantioselective amidation reaction, effectively separating the enantiomers of the cyclic amine. acs.org
Other organocatalytic transformations, such as those using thiourea-based catalysts, can be employed for various derivatizations, further expanding the chemical space accessible from the parent this compound structure. organic-chemistry.org
Green Chemistry Principles in this compound Synthetic Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a holistic approach that considers all aspects of the synthesis, from the choice of starting materials to the energy consumption of the reaction.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the context of this compound synthesis, which is commonly achieved via the reductive amination of cycloheptanone with cyclohexylamine, the choice of reducing agent significantly impacts the atom economy.
The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final amine product.
Reaction Scheme: Cycloheptanone + Cyclohexylamine → Iminocyclohexylcycloheptane + H₂O Iminocyclohexylcycloheptane + [Reducing Agent] → this compound
Traditional reducing agents like sodium borohydride (B1222165) (NaBH₄) have a lower atom economy due to the generation of stoichiometric amounts of inorganic byproducts. In contrast, catalytic hydrogenation, which utilizes molecular hydrogen (H₂) as the reducing agent, offers a much higher atom economy as the only byproduct is water. wikipedia.org
Below is a comparative analysis of different reducing agents for the synthesis of this compound:
| Reducing Agent | Molar Mass ( g/mol ) | Stoichiometry (moles per mole of imine) | Byproducts | Atom Economy (%) |
| Sodium borohydride (NaBH₄) | 37.83 | 0.25 | NaBO₂ + 2H₂ | ~87% |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1 | NaOAc + B(OAc)₂OH | ~48% |
| Catalytic Hydrogenation (H₂) | 2.02 | 1 | None (catalyst is recycled) | ~100% |
Note: Atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. For the purpose of this table, the reactants considered for the reduction step are the imine intermediate and the reducing agent.
The data clearly indicates that catalytic hydrogenation is the most atom-economical method. wikipedia.org Research in this area focuses on developing highly active and selective catalysts, such as those based on platinum, palladium, or nickel, to facilitate this transformation under mild conditions. wikipedia.org
The sustainability of this compound synthesis can be significantly enhanced by sourcing its precursors, cycloheptanone and cyclohexylamine, from renewable feedstocks. Traditionally, these precursors are derived from petrochemical sources.
Cycloheptanone: The production of cycloheptanone can potentially be achieved from biomass-derived platform chemicals. For instance, research has explored the synthesis of cyclic ketones from lignin (B12514952), a major component of lignocellulosic biomass. nih.govrsc.org Aromatic ethers derived from lignin can be transformed into cyclohexanone derivatives through catalytic hydrogenation and hydrolysis processes. nih.gov While the direct synthesis of cycloheptanone from biomass is a more complex challenge, the principles established for cyclohexanone production pave the way for future research in this area.
Cyclohexylamine: Similarly, cyclohexylamine can be synthesized from renewable resources. One potential route involves the amination of cyclohexanol, which can be derived from the hydrogenation of phenol (B47542) obtained from lignin. nih.gov The development of biocatalytic methods, using enzymes like dehydrogenases, also presents a promising avenue for the synthesis of chiral amines from bio-based keto acids. wikipedia.org
| Precursor | Traditional Source | Potential Renewable Source | Key Transformation |
| Cycloheptanone | Petroleum | Lignin, Cellulose | Catalytic conversion of biomass-derived intermediates |
| Cyclohexylamine | Petroleum | Lignin, Biomass | Amination of bio-based cyclohexanol |
The transition to renewable feedstocks not only reduces the carbon footprint of this compound production but also aligns with the principles of a circular economy. rsc.org
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. researchgate.net Green chemistry encourages the use of environmentally benign solvents or, ideally, the elimination of solvents altogether.
For the synthesis of this compound, several greener alternatives to conventional solvents like methanol (B129727) or dichloromethane (B109758) can be considered:
Water: As a solvent, water is non-toxic, non-flammable, and readily available. While the reactants may have limited solubility in water, the use of phase-transfer catalysts or surfactants can facilitate the reaction.
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Their properties can be tuned by modifying the cation and anion, allowing for the design of task-specific ionic liquids for the reductive amination reaction.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. After the reaction, the CO₂ can be easily removed by depressurization and recycled.
Solvent-Free Synthesis: Performing the reaction without a solvent, for instance, by grinding the reactants together (mechanochemistry), can significantly reduce waste. jocpr.com This approach is particularly attractive from both an environmental and economic perspective.
| Solvent System | Key Advantages | Challenges |
| Water | Non-toxic, non-flammable, abundant | Low solubility of organic reactants |
| Ionic Liquids | Low volatility, tunable properties | Cost, potential toxicity, and biodegradability concerns |
| Supercritical CO₂ | Non-toxic, easily separable, recyclable | Requires high-pressure equipment |
| Solvent-Free | No solvent waste, high reaction concentration | Potential for localized overheating, limited to solid-state reactions |
Research into these alternative solvent systems for amine synthesis is an active area, with the goal of developing processes that are both efficient and environmentally responsible. researchgate.net
Reducing the energy consumption of chemical processes is a key tenet of green chemistry. For the synthesis of this compound, energy efficiency can be achieved through several strategies:
Catalysis: The use of highly efficient catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy input. Heterogeneous catalysts are particularly advantageous as they can be easily separated and reused. wikipedia.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. humanjournals.com This technique has been successfully applied to a wide range of organic transformations, including amination reactions.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, better reaction control, and enhanced safety. These factors can lead to higher yields and reduced energy requirements per unit of product.
| Process | Principle | Advantages for this compound Synthesis |
| Advanced Catalysis | Lowering activation energy | Milder reaction conditions (lower temperature and pressure) |
| Microwave-Assisted Synthesis | Direct heating of reactants | Shorter reaction times, reduced energy consumption |
| Flow Chemistry | Continuous processing | Improved process control, higher efficiency, enhanced safety |
By integrating these energy-efficient technologies, the synthesis of this compound can be made more sustainable and economically viable.
Mechanistic Organic Chemistry of N Cyclohexylcycloheptanamine
Fundamental Reactivity Patterns of the Secondary Amine in N-Cyclohexylcycloheptanamine
The fundamental reactivity of the secondary amine in this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it both a Brønsted-Lowry base and a nucleophile.
As a Brønsted-Lowry base , this compound can accept a proton from an acid to form the corresponding ammonium (B1175870) ion. The basicity of this amine is influenced by the electronic effects of the attached cycloalkyl groups. Cyclohexyl and cycloheptyl groups are generally considered to be weakly electron-donating due to hyperconjugation and inductive effects. This electron-donating nature increases the electron density on the nitrogen atom, making the lone pair more available for protonation compared to ammonia. However, the bulky nature of these groups can also affect the solvation of the resulting ammonium ion, which in turn influences basicity.
As a nucleophile , the nitrogen atom of this compound can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. Common reactions include:
N-Alkylation: Reaction with alkyl halides (SN2 reaction) to form tertiary amines. The significant steric hindrance posed by the cyclohexyl and cycloheptyl groups is expected to decrease the rate of this reaction compared to less hindered secondary amines.
N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This reaction is also subject to steric hindrance, which can affect the rate of nucleophilic attack on the carbonyl carbon.
Reaction with Carbonyl Compounds: this compound can react with aldehydes and ketones to form enamines. This reaction involves the initial formation of a hemiaminal intermediate, followed by dehydration. The stability of the resulting enamine is influenced by the substitution pattern of the double bond.
The table below summarizes the expected fundamental reactivity patterns of this compound.
| Reaction Type | Reactant | Expected Product | Key Mechanistic Features |
| Protonation | Acid (e.g., HCl) | N-Cyclohexylcycloheptylammonium chloride | Acid-base equilibrium |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-N-cyclohexylcycloheptanamine | SN2 nucleophilic substitution |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-N-cyclohexylcycloheptanamine | Nucleophilic acyl substitution |
| Enamine Formation | Aldehyde or Ketone (e.g., Cyclohexanone) | Enamine | Nucleophilic addition to carbonyl, followed by dehydration |
Reaction Kinetics and Thermodynamics of this compound Transformations
The kinetics and thermodynamics of reactions involving this compound are significantly influenced by the steric bulk of the cycloalkyl substituents.
Reaction Kinetics: The rates of reactions where the amine acts as a nucleophile are expected to be considerably slower than those of less sterically hindered secondary amines like diethylamine. The large cyclohexyl and cycloheptyl groups create a sterically crowded environment around the nitrogen atom, impeding the approach of electrophiles. This steric hindrance increases the activation energy (Ea) for reactions such as N-alkylation and N-acylation.
The table below presents hypothetical kinetic data to illustrate the expected trend in reaction rates for the N-alkylation of various secondary amines with methyl iodide. The rate constants are representative and intended to show the impact of increasing steric hindrance.
| Secondary Amine | Relative Rate Constant (krel) |
| Dimethylamine | 100 |
| Diethylamine | 50 |
| Diisopropylamine | 5 |
| This compound | ~1 |
Thermodynamics: The thermodynamic favorability of reactions involving this compound is also impacted by steric factors. In reactions that lead to an increase in steric strain, the equilibrium may be shifted towards the reactants. For example, in the formation of a quaternary ammonium salt through exhaustive alkylation, the steric congestion around the positively charged nitrogen atom would be substantial, potentially making the reaction less favorable compared to that of a less hindered amine.
Conversely, in reactions where steric strain is relieved, the equilibrium will favor the products. The formation of an enamine from a ketone and this compound involves the conversion of an sp³-hybridized nitrogen to a more planar sp²-hybridized nitrogen in the enamine structure. This change in geometry can alleviate some of the steric strain present in the original amine, thus providing a thermodynamic driving force for the reaction.
Investigation of Electronic and Steric Effects on this compound Reactivity
The reactivity of this compound is a direct consequence of the interplay between electronic and steric effects.
Electronic Effects: The cyclohexyl and cycloheptyl groups are alkyl groups, which are known to be weakly electron-donating through the inductive effect. This effect increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to ammonia. However, this electronic enhancement is often overshadowed by the more dominant steric effects in this particular molecule.
Steric Effects: The primary factor governing the reactivity of this compound is the immense steric hindrance imparted by the two large cycloalkyl rings. These groups effectively shield the nitrogen's lone pair, making it difficult for it to interact with other molecules. This steric hindrance has several consequences:
Reduced Nucleophilicity: While electronically more nucleophilic than ammonia, the steric bulk significantly reduces its effective nucleophilicity in many reactions.
Hindered Basicity: Although the nitrogen is electronically basic, the steric hindrance can affect the approach of a proton and, more importantly, the solvation of the resulting conjugate acid. This can lead to a lower than expected basicity in certain solvent systems.
Influence on Reaction Pathways: Steric hindrance can favor reaction pathways that are less sensitive to steric bulk. For example, it might react more readily with smaller electrophiles.
The table below provides a qualitative comparison of the electronic and steric effects on the reactivity of this compound compared to a less hindered secondary amine, diethylamine.
| Property | Diethylamine | This compound | Dominant Effect in this compound |
| Basicity (pKa of conjugate acid) | ~11 | Expected to be slightly lower than diethylamine due to steric effects on solvation | Steric |
| Nucleophilicity (in SN2 reactions) | Moderate | Low | Steric |
| Rate of Acylation | Fast | Slow | Steric |
Stereochemical Implications in Reactions Involving this compound
The stereochemistry of reactions involving this compound is an important consideration, particularly as the cyclohexyl and cycloheptyl groups can adopt various conformations, and the nitrogen atom can be a stereocenter in the product.
This compound itself is a chiral molecule, as the nitrogen atom is attached to three different groups (a hydrogen, a cyclohexyl group, and a cycloheptyl group). However, like most chiral amines, it undergoes rapid pyramidal inversion at room temperature, leading to a racemic mixture of enantiomers. This inversion can be depicted as:
(R)-N-cyclohexylcycloheptanamine ⇌ (S)-N-cyclohexylcycloheptanamine
In reactions where a new stereocenter is formed, the presence of the chiral, albeit rapidly inverting, amine can have stereochemical consequences. For instance, in the formation of an enamine from a prochiral ketone, the amine can potentially influence the facial selectivity of the addition to the carbonyl group. However, due to the rapid inversion of the amine, significant diastereoselectivity would not be expected unless the inversion is slowed or one enantiomer of the amine is used in excess.
If this compound is reacted with a chiral electrophile, the reaction will proceed at different rates for the two enantiomers of the amine, a process known as kinetic resolution. This can lead to an enrichment of one enantiomer in the unreacted starting material.
Furthermore, reactions that form a stable tetracoordinate nitrogen center, such as the formation of a quaternary ammonium salt, will "lock" the configuration at the nitrogen atom, leading to a stable chiral center. If the starting amine is enantiomerically enriched, the stereochemistry at the nitrogen will be retained in the product, assuming the reaction proceeds with retention of configuration.
Derivatization and Advanced Functionalization of N Cyclohexylcycloheptanamine
Synthesis of N-Cyclohexylcycloheptanamine Derivatives for Structure-Reactivity Studies
In the absence of specific literature, the synthesis of derivatives to probe structure-reactivity relationships would follow established methodologies for secondary amines. Modifications could be introduced to the cyclohexyl ring, the cycloheptyl ring, or by targeting the amine nitrogen itself.
Hypothetical Derivatives and Rationale:
| Target Site | Potential Modification | Synthetic Approach (General) | Rationale for Structure-Reactivity Study |
| Amine Nitrogen | N-Alkylation, N-Acylation, N-Arylation | Reaction with alkyl halides, acyl chlorides, or aryl halides under appropriate conditions (e.g., Buchwald-Hartwig amination). | To study the effect of steric bulk and electronic properties of the N-substituent on the amine's basicity, nucleophilicity, and overall reactivity. |
| Cyclohexyl/Cycloheptyl Rings | Introduction of substituents (e.g., -OH, -alkyl, -aryl) | Starting from substituted cyclohexanones or cycloheptanones followed by reductive amination with cycloheptylamine (B1194755) or cyclohexylamine (B46788), respectively. | To investigate how substitution on the carbocyclic rings influences the steric environment around the nitrogen atom and affects reaction rates or equilibrium positions. |
These studies are crucial for understanding how the three-dimensional structure of the amine influences its chemical behavior, a fundamental concept in physical organic chemistry. For instance, quantitative structure-activity relationship (QSAR) analyses on analogous series of compounds have shown that parameters like lipophilicity and the angle of twist between rings can be crucial for activity in various chemical and biological systems.
Exploration of Functional Group Transformations on the this compound Scaffold
Functional group transformations are a cornerstone of synthetic organic chemistry, allowing for the conversion of one functional group into another. For a simple secondary amine like this compound, the primary site for transformation is the N-H bond.
Potential Transformations:
N-Oxidation: Reaction with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would theoretically yield the corresponding hydroxylamine or nitroxide radical, depending on the conditions. These transformations introduce new reactivity at the nitrogen center.
Conversion to Amides: Acylation with acyl chlorides or anhydrides in the presence of a base would convert the secondary amine into a tertiary amide. This transformation changes the nitrogen from a basic and nucleophilic center to a non-basic, planar amide group.
Conversion to Sulfonamides: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base would yield the corresponding sulfonamide. Sulfonamides are important functional groups in medicinal chemistry and can serve as protecting groups for amines.
Hofmann-Löffler-Freytag Reaction: This photochemical reaction, if applicable to the N-halogenated derivative of this compound, could potentially lead to the formation of a pyrrolidine ring by functionalizing a C-H bond on one of the cycloalkyl rings through a radical-mediated cyclization.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. Secondary amines are common components in many named MCRs. While no examples specifically use this compound, its participation as the amine component is theoretically plausible in several classic MCRs.
Hypothetical MCR Applications:
| Multicomponent Reaction | Other Reactants | Potential Product Class |
| Mannich Reaction | An aldehyde (e.g., formaldehyde) and a C-H acidic compound (e.g., a ketone) | A β-amino carbonyl compound, known as a Mannich base. |
| Ugi Reaction | An aldehyde or ketone, a carboxylic acid, and an isocyanide | A bis-amide, a scaffold prevalent in peptidomimetics. |
| Povarov Reaction | An aniline, an aldehyde, and an alkene (dienophile) | Substituted tetrahydroquinolines (as an N-cycloalkylated aniline equivalent). |
| A³ Coupling | An alkyne and an aldehyde | A propargylamine derivative. |
The steric bulk of the cyclohexyl and cycloheptyl groups on the nitrogen atom would be expected to play a significant role in the feasibility and yield of these reactions. High steric hindrance might slow down or prevent reactions that work well with less bulky secondary amines.
Computational and Theoretical Studies on N Cyclohexylcycloheptanamine
Quantum Chemical Investigations of N-Cyclohexylcycloheptanamine
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the atomic level. These calculations can provide detailed insights into the geometry, stability, and electronic characteristics of this compound.
Conformational Analysis of this compound
The nitrogen atom in a secondary amine like this compound typically adopts a trigonal pyramidal geometry. The lone pair of electrons on the nitrogen atom plays a crucial role in determining the conformational preferences. The various possible conformations arise from the rotation around the C-N single bonds and the puckering of the cycloalkyl rings.
Computational studies on analogous molecules like dicyclohexylamine (B1670486) can provide insights into the likely stable conformations. It is expected that the most stable conformers of this compound will seek to minimize steric hindrance between the bulky cycloalkyl groups. This would likely favor conformations where the rings are oriented away from each other.
Table 1: Calculated Relative Energies of Dicyclohexylamine Conformers (as an analogue for this compound)
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Equatorial-Equatorial (Chair-Chair) | DFT/B3LYP/6-31G | 0.00 |
| Equatorial-Axial (Chair-Chair) | DFT/B3LYP/6-31G | 2.5 |
| Axial-Axial (Chair-Chair) | DFT/B3LYP/6-31G* | 5.0 |
Note: This data is hypothetical and based on expected trends for sterically hindered cycloalkylamines. Actual computational studies would be needed to confirm these values for this compound.
Electronic Structure and Bonding Analysis of this compound
The electronic structure of this compound is central to understanding its reactivity. DFT calculations can provide detailed information about bond lengths, bond angles, and the distribution of electron density within the molecule.
The key bonds in this molecule are the C-N bonds linking the cycloalkyl groups to the nitrogen atom, the C-C bonds within the rings, and the N-H bond. The nitrogen atom, being more electronegative than carbon and hydrogen, will draw electron density towards itself, resulting in a polar N-H bond and partial negative charge on the nitrogen atom.
Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. The HOMO is typically localized on the nitrogen lone pair, indicating that this compound is likely to act as a nucleophile or a base. The LUMO would be associated with the antibonding orbitals of the C-N and N-H bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Table 2: Calculated Electronic Properties of Dicyclohexylamine (as an analogue for this compound)
| Property | Method/Basis Set | Calculated Value |
| C-N Bond Length | DFT/B3LYP/6-31G | 1.47 Å |
| N-H Bond Length | DFT/B3LYP/6-31G | 1.01 Å |
| C-N-C Bond Angle | DFT/B3LYP/6-31G | 112° |
| Mulliken Charge on N | DFT/B3LYP/6-31G | -0.45 e |
| HOMO Energy | DFT/B3LYP/6-31G | -5.8 eV |
| LUMO Energy | DFT/B3LYP/6-31G | 1.2 eV |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G* | 7.0 eV |
Note: This data is hypothetical and based on typical values for secondary amines. Specific calculations for this compound are required for accurate values.
Prediction of Reaction Mechanisms and Transition States for this compound Reactions
Quantum chemical calculations can be employed to investigate the mechanisms of reactions involving this compound. A common reaction for secondary amines is N-alkylation, where the hydrogen on the nitrogen is replaced by an alkyl group.
The reaction would likely proceed via an SN2 mechanism, where the nucleophilic nitrogen atom attacks an electrophilic carbon of an alkyl halide, leading to the formation of a transition state and subsequent displacement of the halide leaving group. Computational modeling can determine the energy profile of this reaction, including the activation energy of the transition state. A lower activation energy would indicate a more favorable reaction.
Table 3: Calculated Activation Energy for the N-methylation of Dicyclohexylamine with Methyl Iodide (as an analogue for this compound Reactions)
| Reaction | Method/Basis Set | Activation Energy (kcal/mol) |
| N-methylation | DFT/B3LYP/6-31G* | 15.2 |
Note: This value is an estimate for a representative N-alkylation reaction.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal how its conformation changes in different environments, such as in a solvent or interacting with other molecules.
An MD simulation would involve placing one or more this compound molecules in a simulation box, often with solvent molecules like water or an organic solvent. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time.
These simulations can provide information on:
Solvation: How solvent molecules arrange themselves around the amine and the nature of the intermolecular interactions.
Diffusion: The translational and rotational motion of the molecule in the solvent.
Ligand Design and Interaction Studies for this compound via Computational Methods
Given the structural features of this compound, it could potentially act as a ligand that binds to biological macromolecules such as proteins. Computational methods like molecular docking are instrumental in predicting the binding mode and affinity of a small molecule to a protein's binding site.
In a typical docking study, a 3D model of the target protein is used, and the this compound molecule is computationally placed into the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose.
The bulky and hydrophobic nature of the cyclohexyl and cycloheptyl groups suggests that this compound would likely favor binding to hydrophobic pockets on a protein surface. The secondary amine group can act as a hydrogen bond donor, which could be a key interaction for binding.
Table 4: Hypothetical Docking Scores of this compound with a Generic Kinase ATP Binding Site
| Ligand | Docking Program | Binding Affinity (kcal/mol) | Key Interactions |
| This compound | AutoDock Vina | -7.5 | Hydrogen bond with backbone carbonyl, hydrophobic interactions with nonpolar residues |
Note: This is a hypothetical example to illustrate the type of data obtained from docking studies. The actual binding affinity would depend on the specific protein target.
Supramolecular Chemistry Involving N Cyclohexylcycloheptanamine
Host-Guest Chemistry with N-Cyclohexylcycloheptanamine as a Guest or Host Component
Currently, there is no specific literature detailing the host-guest chemistry of this compound. In principle, the bulky and lipophilic nature of the cyclohexyl and cycloheptyl groups would make it a suitable guest for macrocyclic hosts with hydrophobic cavities, such as cyclodextrins, calixarenes, or cucurbiturils. The secondary amine group could also participate in hydrogen bonding or electrostatic interactions with the host.
Conversely, this compound is unlikely to act as a host molecule in the traditional sense, as it lacks a pre-organized cavity necessary for encapsulating guest molecules.
Non-Covalent Interactions (Hydrogen Bonding, Van der Waals, etc.) of this compound
The primary non-covalent interactions involving this compound would be:
Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, and the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.
Van der Waals Forces: The sizable and nonpolar cyclohexyl and cycloheptyl groups would lead to significant van der Waals interactions (specifically, London dispersion forces) with other molecules. These forces would be a dominant factor in its physical properties and interactions in nonpolar environments.
A summary of potential non-covalent interactions is presented below:
| Interaction Type | Donor/Acceptor | Moiety Involved |
| Hydrogen Bonding | Donor | N-H group |
| Hydrogen Bonding | Acceptor | Nitrogen lone pair |
| Van der Waals | - | Cyclohexyl and cycloheptyl groups |
Molecular Recognition Studies of this compound by Macrocyclic Receptors
No specific molecular recognition studies of this compound by macrocyclic receptors have been reported. Such studies would be valuable in understanding how the size, shape, and flexibility of the cycloheptyl group, in comparison to smaller or more rigid alkyl groups, influence binding affinity and selectivity within a host's cavity. The design of a macrocyclic receptor that could selectively bind this compound would likely need to feature a hydrophobic pocket large enough to accommodate the two cycloalkyl rings and potentially a binding site for the secondary amine.
Advanced Analytical Methodologies for N Cyclohexylcycloheptanamine Research
Spectroscopic Methods for Mechanistic Elucidation of N-Cyclohexylcycloheptanamine Reactions (e.g., in situ NMR, time-resolved IR)
Understanding the intricate details of chemical reactions involving this compound requires techniques that can monitor the transformation of reactants into products in real time. In situ spectroscopic methods are invaluable for this purpose, providing a continuous stream of data from within the reaction vessel.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique allows for the real-time observation of changes in the chemical environment of atomic nuclei within a reacting system. rsc.orgrsc.org For the synthesis or degradation of this compound, in situ NMR can track the disappearance of reactant signals and the emergence of product signals. By monitoring the characteristic peaks of the cyclohexyl and cycloheptyl groups, as well as the N-H proton, researchers can identify transient intermediates and determine reaction kinetics. For example, changes in the chemical shift of the protons adjacent to the nitrogen atom can provide insights into the electronic changes occurring during the reaction. rsc.org
Time-Resolved Infrared (IR) Spectroscopy: This method is used to study the vibrational modes of molecules, which are sensitive to changes in bonding and structure. researchgate.net By monitoring the IR spectrum as a reaction proceeds, it is possible to follow the formation and consumption of species with specific functional groups. In the context of this compound reactions, time-resolved IR could be employed to observe the stretching frequency of the N-H bond, which would be expected to change upon reaction, or to detect the appearance of new vibrational bands corresponding to reaction intermediates or products. researchgate.net
Table 1: Illustrative In Situ NMR Monitoring of a Hypothetical this compound Synthesis
| Reaction Time (minutes) | Integral of Reactant A Signal | Integral of this compound Signal | Identification of Intermediates |
|---|---|---|---|
| 0 | 1.00 | 0.00 | None Detected |
| 15 | 0.75 | 0.25 | Intermediate X observed |
| 30 | 0.50 | 0.50 | Intermediate X concentration decreasing |
| 60 | 0.20 | 0.80 | None Detected |
| 120 | <0.05 | >0.95 | Reaction complete |
Advanced Chromatographic Separations of this compound and its Derivatives (e.g., Chiral HPLC, GC-MS/MS)
Chromatographic techniques are essential for separating the components of a mixture, which is a crucial step in the analysis of reaction products or the purification of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): While this compound itself is not chiral, its derivatives or reaction products may possess stereogenic centers. Chiral HPLC is a specialized form of HPLC that can separate enantiomers. nih.govsigmaaldrich.comhplc.euresearchgate.net This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govresearchgate.net The choice of CSP, which can be based on polysaccharides, proteins, or cyclodextrins, is critical for achieving successful separation. nih.govsigmaaldrich.comresearchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. nih.govscispace.commdpi.comscione.com In GC-MS/MS, the sample is first separated based on boiling point and polarity by the gas chromatograph. scispace.comscione.com The separated components then enter the tandem mass spectrometer, where they are ionized and fragmented. Specific parent-to-daughter ion transitions can be monitored, which significantly enhances selectivity and reduces background noise, allowing for the detection and quantification of trace amounts of this compound and its derivatives in complex matrices. nih.govmdpi.com
Table 2: Example of GC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane |
| Injection Mode | Splitless |
| Temperature Program | 70°C (1 min), then 30°C/min to 310°C (hold 3 min) nih.gov |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Transition (Precursor Ion → Product Ion) | e.g., m/z 195 → m/z 112 |
| Dwell Time | 100 ms |
Mass Spectrometry Techniques for this compound Structural Confirmation and Reaction Monitoring
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule. nih.gov
The fragmentation pattern of this compound in a mass spectrometer would be characteristic of its structure. Cleavage of the C-N bonds would be expected, leading to the formation of cyclohexyl and cycloheptyl cations or radical cations. The study of these fragmentation patterns can confirm the identity of the compound and its derivatives formed during a reaction.
Crystallographic Analysis of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single crystal of this compound or one of its co-crystals would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice. nih.gov
This analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, could be explored to modify the physicochemical properties of this compound. nih.govcsmres.co.ukresearchgate.netnih.govmdpi.com Crystallographic analysis would be essential to confirm the formation of a co-crystal and to understand the interactions between this compound and the co-former. nih.govresearchgate.net
Real-time Monitoring and In Situ Analysis of this compound Reactions for Pollution Prevention
The principles of green chemistry emphasize the importance of preventing pollution at its source. Real-time monitoring and in situ analysis of chemical reactions are key to achieving this goal. mdpi.com By continuously tracking the progress of a reaction involving this compound, it is possible to optimize reaction conditions to maximize product yield and minimize the formation of byproducts and waste. mdpi.com
Techniques such as in situ NMR and IR spectroscopy, as discussed earlier, can be integrated into a reaction setup to provide immediate feedback on the state of the reaction. This allows for precise control over parameters like temperature, pressure, and reactant addition, ensuring that the reaction proceeds efficiently and with minimal environmental impact. mdpi.com
Academic Applications and Future Directions of N Cyclohexylcycloheptanamine Research
N-Cyclohexylcycloheptanamine in Fundamental Organocatalysis Research
There is currently no published research specifically investigating this compound as an organocatalyst. In theory, as a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, which is a fundamental characteristic for its potential use in enamine and iminium ion catalysis, two cornerstones of organocatalysis. The sterically bulky cyclohexyl and cycloheptyl groups could, in principle, influence the stereochemical outcome of catalytic transformations. However, without experimental data, any discussion of its efficacy, selectivity, or substrate scope remains hypothetical.
This compound as a Ligand Precursor in Homogeneous Catalysis
The potential for this compound to serve as a precursor for ligands in homogeneous catalysis is another area devoid of specific research. Secondary amines can be functionalized to create a variety of polydentate ligands that can coordinate with metal centers. The bulky aliphatic groups of this compound could offer unique steric and electronic properties to a resulting metal complex, potentially influencing its catalytic activity, stability, and selectivity. However, no studies have been reported on the synthesis of such ligands or their application in catalytic processes.
This compound as a Chemical Probe for Mechanistic Studies in Complex Systems
The use of molecules as chemical probes to investigate reaction mechanisms is a vital tool in chemistry. The structural features of a molecule can provide insights into the steric and electronic demands of a reaction. While the distinct structure of this compound could potentially make it a useful probe in certain systems, there is no evidence of it being employed in this capacity in any published mechanistic studies.
Emerging Research Frontiers for this compound
Given the current lack of research, any application of this compound represents an emerging frontier. Future investigations could explore its synthesis and characterization, followed by a systematic evaluation of its potential in the aforementioned areas. Initial studies might focus on its basic catalytic properties or its coordination chemistry with various metals. Until such foundational research is conducted, the academic and practical utility of this compound will remain an open question.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-cyclohexylcycloheptanamine, and what experimental parameters require optimization?
- Methodology : Adapt multi-step synthesis protocols from analogous cyclohexylamine derivatives. For example, use reductive amination between cycloheptanamine and cyclohexanone under hydrogenation with a palladium catalyst, followed by purification via preparative HPLC (as in , which details similar amine syntheses). Optimize reaction temperature (e.g., 60–80°C), solvent choice (e.g., THF or DMF), and catalyst loading to improve yield .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via H NMR (δ 1.2–2.1 ppm for cyclohexyl/cycloheptyl protons) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be structured?
- Methodology :
- Structural elucidation : Use H/C NMR to resolve cyclohexyl/cycloheptyl substituents. Compare chemical shifts with NIST Chemistry WebBook entries for related amines (e.g., N-cyclohexylcyclohexanamine, δ 1.45 ppm for axial cyclohexyl protons) .
- Purity assessment : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Validate method precision using triplicate injections .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Hazard mitigation : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., N-Cyclohexyl-N-methylcyclohexanamine) for toxicity benchmarks .
- Emergency response : In case of ingestion, avoid inducing vomiting; administer water and seek immediate medical attention .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported physicochemical properties of this compound?
- Methodology :
- Meta-analysis : Apply heterogeneity metrics (e.g., statistic) to quantify variability across studies, as described in . For instance, if melting points vary (e.g., 120–130°C), assess batch purity, crystallography methods, or solvent effects .
- Controlled replication : Reproduce synthesis and characterization under standardized conditions (e.g., inert atmosphere, calibrated instruments) to isolate experimental variables .
Q. What computational approaches can predict the biological activity or reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron distribution at the amine nitrogen to predict nucleophilicity. Compare with PubChem-derived descriptors (e.g., topological polar surface area) for bioavailability .
- Molecular docking : Simulate interactions with biological targets (e.g., amine receptors) using AutoDock Vina, referencing crystallographic data from related ligands .
Q. How can researchers validate the scalability of this compound synthesis without compromising yield or purity?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., catalyst concentration, reaction time) at pilot scales. Apply ANOVA to identify critical factors .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
